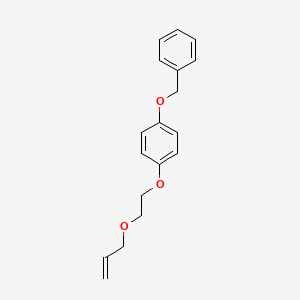

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Description

Properties

IUPAC Name |

1-phenylmethoxy-4-(2-prop-2-enoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXOWRYTIJQKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Based Synthesis

A well-documented method utilizes the Mitsunobu reaction, which is a powerful technique for the formation of ethers from alcohols and phenols under mild conditions.

-

- 2-Allyloxyethanol (20 mmol)

- 4-(Benzyloxy)phenol (24 mmol, 1.2 equivalents)

- Triphenylphosphine (24 mmol, 1.2 equivalents)

- Diisopropyl azodicarboxylate (DIAD) (24 mmol, 1.2 equivalents)

- Solvent: Dichloromethane (DCM), total volume ~80 mL

- Reaction temperature: Room temperature

- Reaction time: Overnight (approximately 16 hours)

Procedure :

The reagents are combined in DCM, with DIAD added dropwise to the stirred solution of 2-allyloxyethanol, 4-(benzyloxy)phenol, and triphenylphosphine. The mixture is stirred overnight at room temperature. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is extracted with diethyl ether and washed sequentially with aqueous sodium hydroxide (2 M), water, and brine to remove by-products. The organic phase is dried and concentrated.Purification :

Flash column chromatography using ethyl ether/petroleum ether as eluent yields the target compound as a white crystalline solid.Yield :

Approximately 71% yield of this compound has been reported using this method.

This method is advantageous due to its mild conditions and relatively high yield, making it suitable for sensitive substrates.

Alkylation of Phenols with Allyl Bromide and Benzyl Bromide

Another classical approach involves sequential alkylation of phenolic hydroxyl groups using alkyl halides under basic conditions.

-

- Phenol derivative (e.g., 4-(benzyloxy)phenol)

- Allyl bromide and benzyl bromide

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or tetrahydrofuran (THF)

- Temperature: 40–70 °C

- Reaction time: 12–24 hours

Procedure :

The phenol is deprotonated by the base in the chosen solvent under nitrogen atmosphere. Allyl bromide or benzyl bromide is added dropwise or in one portion. The mixture is stirred at elevated temperature for 12–24 hours. After completion, the reaction is quenched with water, extracted with ethyl acetate, and the organic phase dried and concentrated.Purification :

The crude product is purified by silica gel column chromatography with petroleum ether/ethyl acetate mixtures.Yields :

Typical yields range from 85% to 90% for the corresponding allyl or benzyl ethers.

This method is straightforward and scalable but may require careful control to avoid over-alkylation or side reactions.

Alternative Synthetic Routes and Catalytic Methods

Pd-Catalyzed Coupling :

Palladium-catalyzed cross-coupling reactions can be employed to prepare aryl ethers, including benzyl and allyl ethers, from aryl halides and alcohols. However, this method is less commonly used for this specific compound due to the availability of simpler Mitsunobu and alkylation methods.Deprotection Strategies :

The benzyl protecting group in 4-(benzyloxy)phenol can be introduced and removed selectively. Deprotection can be achieved by catalytic hydrogenolysis or by mild chemical methods using diphenylphosphine and potassium tert-butoxide, which selectively cleave aryl benzyl ethers without affecting allyl ethers.

Comparative Data Table of Preparation Methods

| Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu Reaction | 2-Allyloxyethanol, 4-(benzyloxy)phenol, PPh3, DIAD, DCM, rt, overnight | 71 | Mild conditions, good selectivity | Use of azodicarboxylate reagents; by-product removal needed |

| Alkylation with Alkyl Halides | Phenol, allyl bromide/benzyl bromide, K2CO3 or NaH, acetone/THF, 40–70 °C, 12–24 h | 85–90 | Simple, scalable, high yield | Requires strong base; potential side reactions |

| Pd-Catalyzed Coupling | Aryl halide, alcohol, Pd catalyst, base, solvent, elevated temperature | Variable | Catalytic, versatile | More complex setup; cost of Pd catalysts |

| Benzyl Deprotection | HPPh2, tBuOK, mild conditions | High | Selective deprotection | Requires careful handling of reagents |

Research Findings and Notes

The Mitsunobu reaction remains a preferred method for the synthesis of this compound due to its efficiency and mild reaction conditions that preserve sensitive functional groups.

Alkylation methods using potassium carbonate or sodium hydride are classical and effective but require longer reaction times and careful control of stoichiometry to avoid dialkylation or incomplete reactions.

Deprotection of benzyl ethers can be achieved under mild conditions using diphenylphosphine and potassium tert-butoxide, which is valuable for multi-step synthesis when selective removal of protecting groups is necessary.

Analytical characterization of the synthesized compound includes ^1H and ^13C NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the benzene ring.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Benzyl alcohol.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene depends on the specific reactions it undergoes. For example:

Oxidation: The allyloxy group is converted to an epoxide or aldehyde through the transfer of oxygen atoms.

Reduction: The benzyloxy group is reduced to a benzyl alcohol through the addition of hydrogen atoms.

Substitution: Electrophilic aromatic substitution involves the attack of an electrophile on the benzene ring, leading to the replacement of a hydrogen atom with a substituent.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The allyloxyethoxy group in the target compound introduces electron-rich character, enhancing reactivity in nucleophilic substitutions compared to cyclopropylmethoxy analogues .

- Steric Considerations : Bulky substituents (e.g., bromomethyl-CF₃-decyl in ) reduce solubility in polar solvents, whereas shorter ether chains (e.g., 2-(allyloxy)ethoxy) improve aqueous miscibility.

- Synthetic Flexibility: The Mitsunobu reaction used for the target compound offers higher regioselectivity compared to photoredox methods for methoxyethyl derivatives .

Physicochemical and Spectral Comparisons

| Property | This compound | 1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene | 1-(Benzyloxy)-2-methoxy-4-(1-methoxyethyl)benzene |

|---|---|---|---|

| Melting Point | White crystalline solid (not quantified) | Not reported | Colorless liquid |

| ¹H NMR (Key Peaks) | δ 5.95–5.25 (allyl), δ 7.45–6.85 (aromatic) | δ 0.45–0.35 (cyclopropyl), δ 7.40–6.80 (aromatic) | δ 1.45 (CH₃), δ 3.75 (OCH₃) |

| Solubility | Soluble in DCM, EtOAc | Soluble in DCM, hexane | Soluble in ACN, heptane |

| Stability | Stable under inert atmosphere | Sensitive to strong acids | Light-sensitive |

Insights :

- Thermal Stability : The allyl group in the target compound confers moderate thermal stability, whereas cyclopropylmethoxy analogues may decompose under acidic conditions due to ring strain .

- Spectral Signatures: Allyl protons (δ 5.95–5.25) and benzyloxy aromatic protons (δ 7.45–6.85) are diagnostic for the target compound , whereas methoxyethyl derivatives show distinct methylene resonances (δ 3.75) .

Reactivity and Functionalization Potential

- Deprotection: The benzyloxy group in the target compound is selectively removed via hydrogenation (10% Pd/C, EtOH), yielding phenolic intermediates for further functionalization .

- Allyl Group Reactivity : The allyl moiety undergoes olefin metathesis and epoxidation, enabling applications in PROTACs and polymer chemistry .

- Comparative Reactivity : Cyclopropylmethoxy analogues lack unsaturated bonds, limiting their utility in click chemistry compared to allyl-containing derivatives .

Biological Activity

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an allyloxy group, an ethoxy group, and a benzyloxy group attached to a benzene ring. Its molecular structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing allyl and benzyloxy groups have shown promise in inhibiting cell growth by inducing apoptosis in cancer cells.

Case Study:

A study highlighted that derivatives of allyloxy-substituted phenols demonstrated IC50 values ranging from 5 to 25 µM against human cancer cell lines, indicating a dose-dependent response .

Anti-inflammatory Properties

Compounds with benzyloxy and allyloxy substituents have been noted for their anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:

In vitro assays demonstrated that similar compounds reduced the production of TNF-α and IL-6 in macrophage cultures by up to 70% . This suggests that this compound may possess similar anti-inflammatory capabilities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that:

- Allyloxy Group: Enhances lipophilicity, which may improve cellular uptake.

- Benzyloxy Group: Contributes to receptor binding affinity.

- Ethoxy Group: May play a role in modulating metabolic stability.

A comparative analysis of various derivatives revealed that modifications at the para position of the benzene ring significantly altered biological activity, with certain substitutions leading to improved potency against specific targets .

Data Tables

Q & A

Q. Advanced Optimization Strategies

- Stoichiometric Adjustments : Excess 2-allyloxyethanol (1.2–1.5 equiv) improves coupling efficiency.

- Temperature Control : Maintaining ≤25°C prevents side reactions (e.g., allyl group isomerization).

- Catalyst Screening : Replacing PPh₃ with polymer-supported triphenylphosphine simplifies purification and reduces phosphine oxide byproducts.

- Analytical Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm ensures reaction completion before workup .

How does the substitution pattern of allyloxy and benzyloxy groups influence the compound’s reactivity in further functionalization?

Basic Reactivity Profile

The allyloxy group is susceptible to oxidative cleavage (e.g., ozonolysis or OsO₄-mediated dihydroxylation) and radical addition reactions. The benzyloxy group acts as a protecting group for phenolic -OH, removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

Q. Advanced Mechanistic Insights

- Orthogonal Deprotection : Sequential removal of benzyloxy (H₂/Pd-C) followed by allyloxy (PdCl₂/NaBH₄) enables site-specific modifications.

- Electrophilic Aromatic Substitution : The electron-rich benzene ring undergoes nitration or sulfonation at the para position relative to the ether linkages, but steric hindrance from the allyloxyethoxy chain may alter regioselectivity .

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Q. Basic Characterization Methods

Q. Advanced Analytical Strategies

- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by the flexible ethoxy chain.

- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding in assignments when experimental data conflicts (e.g., solvent-induced shifts) .

How can researchers design experiments to analyze the compound’s potential biological activity?

Q. Basic Screening Approaches

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases, leveraging structural similarity to known inhibitors (e.g., benzyloxy-containing analogs in ).

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugation) tracks intracellular localization .

Q. Advanced Mechanistic Studies

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified ether chains (e.g., replacing allyloxy with propargyloxy) to assess impact on bioactivity.

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., estrogen receptors due to aromaticity) .

What strategies mitigate contradictions in reported physical properties (e.g., solubility, melting point)?

Q. Basic Validation Techniques

Q. Advanced Methodological Solutions

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in melting points caused by polymorphism.

- QSAR Modeling : Predicts solubility parameters (logP, Hansen solubility) to explain discrepancies across solvents .

What role does this compound play in polymer or materials science research?

Q. Basic Applications

Q. Advanced Functionalization

- Click Chemistry : Thiol-ene reactions with the allyl group anchor the compound to gold nanoparticles or silicon surfaces.

- Photoresponsive Materials : Incorporate azobenzene moieties for light-triggered conformational changes .

How can researchers address challenges in scaling up synthesis without compromising purity?

Q. Basic Scale-Up Considerations

Q. Advanced Process Optimization

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., DIAD addition rate).

- In Situ Monitoring : ReactIR tracks reagent consumption in real time, minimizing byproduct formation .

What computational tools predict the compound’s stability under varying pH and temperature conditions?

Q. Basic Predictive Models

- ChemAxon MarvinSuite : Estimates pKa (benzyloxy -OH ≈ 10.2) and hydrolytic stability.

- ADMET Predictor : Simulates degradation pathways (e.g., acid-catalyzed ether cleavage) .

Q. Advanced Simulations

- Molecular Dynamics (MD) : Models conformational changes in aqueous vs. lipid environments.

- DFT-Based Transition State Analysis : Predicts activation energy for allyl group isomerization .

How does this compound compare structurally to its analogs in drug discovery pipelines?

Q. Basic Structural Comparisons

- Analog 1 : 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid () lacks the allyl group, reducing electrophilic reactivity.

- Analog 2 : 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene () has lower steric hindrance, enhancing solubility .

Q. Advanced Functional Insights

- Bioisosteric Replacement : Allyloxy-to-propargyloxy substitutions improve metabolic stability in vivo.

- Pharmacophore Mapping : Overlaps with kinase inhibitors highlight potential repurposing opportunities .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Safety Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.